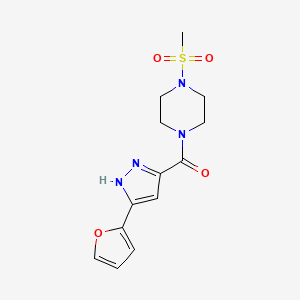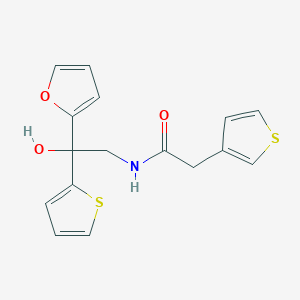
2-(Methylamino)ethane-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)ethane-1-sulfonamide hydrochloride, also known as MES, is a sulfonic acid compound that is commonly used in scientific research. It is a zwitterionic buffer that has a pKa of 7.1 and is used to maintain the pH of solutions in biological and biochemical experiments. MES is a versatile buffer that is used in a variety of applications, including protein purification, enzyme assays, and electrophoresis.
作用机制
2-(Methylamino)ethane-1-sulfonamide hydrochloride acts as a buffer by accepting or donating protons to maintain the pH of a solution. It is a zwitterionic buffer, which means that it has both positive and negative charges. This allows it to maintain a stable pH over a wide range of conditions. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is particularly effective in maintaining a pH of 6.0-7.5, which is the pH range of many biological and biochemical experiments.
Biochemical and Physiological Effects
2-(Methylamino)ethane-1-sulfonamide hydrochloride has been shown to have no significant physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal functioning of cells. However, it is important to note that 2-(Methylamino)ethane-1-sulfonamide hydrochloride can affect the activity of enzymes and other proteins that are sensitive to changes in pH. Therefore, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments.
实验室实验的优点和局限性
2-(Methylamino)ethane-1-sulfonamide hydrochloride has several advantages over other buffers. It has a pKa of 7.1, which is close to the physiological pH of 7.4, making it an ideal buffer for biological and biochemical experiments. It is also a zwitterionic buffer, which allows it to maintain a stable pH over a wide range of conditions. Additionally, 2-(Methylamino)ethane-1-sulfonamide hydrochloride is non-toxic and does not interfere with the normal functioning of cells.
However, there are some limitations to using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in lab experiments. It is not effective at maintaining a pH below 6.0 or above 7.5, which limits its use in experiments that require a more acidic or alkaline pH. Additionally, 2-(Methylamino)ethane-1-sulfonamide hydrochloride can interfere with the activity of some enzymes and proteins that are sensitive to changes in pH. Therefore, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments.
未来方向
There are several future directions for research involving 2-(Methylamino)ethane-1-sulfonamide hydrochloride. One area of interest is the study of the effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride on the activity of enzymes and proteins. This could help to identify potential interactions between 2-(Methylamino)ethane-1-sulfonamide hydrochloride and other compounds that could affect the results of experiments.
Another area of interest is the development of new buffers that are more effective at maintaining a stable pH over a wider range of conditions. This could help to improve the accuracy and reliability of experiments that require precise control of pH.
Finally, there is a need for more research on the effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride on cells and tissues. This could help to identify potential toxic effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride and improve our understanding of its safety profile.
Conclusion
In conclusion, 2-(Methylamino)ethane-1-sulfonamide hydrochloride is a versatile buffer that is widely used in scientific research. It is effective at maintaining a stable pH over a wide range of conditions and is non-toxic to cells and tissues. However, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments to avoid interfering with the activity of enzymes and proteins. There are several future directions for research involving 2-(Methylamino)ethane-1-sulfonamide hydrochloride, including the study of its effects on enzyme and protein activity and the development of new buffers that are more effective at maintaining a stable pH over a wider range of conditions.
合成方法
2-(Methylamino)ethane-1-sulfonamide hydrochloride can be synthesized by reacting 2-bromoethanol with methylamine and then treating the resulting product with sulfamic acid. The product is then purified by recrystallization to obtain pure 2-(Methylamino)ethane-1-sulfonamide hydrochloride. This method is commonly used in research labs to synthesize 2-(Methylamino)ethane-1-sulfonamide hydrochloride.
科学研究应用
2-(Methylamino)ethane-1-sulfonamide hydrochloride is commonly used in scientific research as a buffer to maintain the pH of solutions. It is widely used in protein purification, enzyme assays, and electrophoresis. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is also used in the study of membrane transporters and ion channels. It is used in experiments that involve the measurement of intracellular pH and the study of ion flux across membranes. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is also used in the study of the effects of pH on enzyme activity.
属性
IUPAC Name |
2-(methylamino)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMVULJZGHTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)ethane-1-sulfonamide hydrochloride | |
CAS RN |
2094744-53-1 |
Source


|
| Record name | 2-(methylamino)ethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)



![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)